Cas no 59864-04-9 (Sulindac Sulfone)

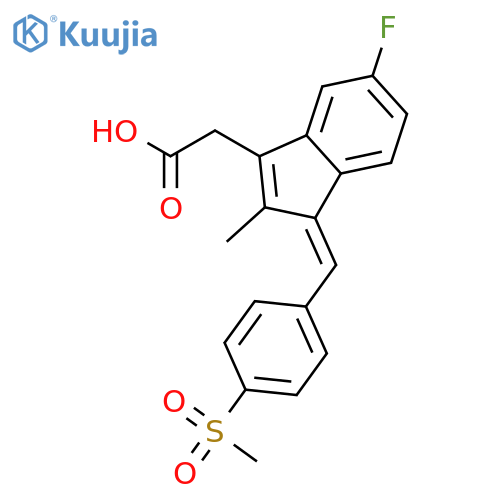

Sulindac Sulfone structure

商品名:Sulindac Sulfone

Sulindac Sulfone 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-

- Sulindac sulfone

- SULINDAC SULFONE(RG)

- (Z)-5-FLUORO-2-METHYL-1[P-(METHYLSULFONYL)BENZYLIDENE]INDENE-3-ACETIC ACID

- 5-Fluoro-2-methyl-1-(p-methylsulfinyl)-benzyliden)-3-indenylessigsaeure

- 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenyl acetic acid

- AC1L3G3T

- AG-G-13698

- APTOSYN

- CTK1H0557

- CTK1H2318

- EXISULIND

- FGN-1

- sulindac

- Sulindac sulfone XII

- SureCN4776597

- (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid

- HMS2230D15

- 59864-04-9

- 2-(5-Fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid

- MLS002153171

- Aptosyn/Exisulind

- Sulindac sulfone, >=97% (TLC), (solid or powder)

- 1316775-50-4

- NCGC00485124-01

- SMR001230664

- HY-13633

- SCHEMBL25371

- MFCD01317811

- CS-0007498

- (E)-2-(5-Fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid

- AKOS015967177

- MS-26009

- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid

- Sulindac sulfone (Exisulind)

- CP248

- NCGC00015928-03

- DB06246

- EXISULIND [MI]

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-

- 59973-80-7

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (Z)-

- EU-0101115

- Curator_000028

- NS00070539

- EXISULIND [WHO-DD]

- NCGC00015928-01

- CS-0013818

- NCGC00094385-01

- NCGC00162346-01

- Tox21_113524

- SLO

- BRD-K37708699-001-01-4

- SCHEMBL4776597

- (Z)-5-Fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-indene-3-acetic acid

- Tox21_113524_1

- Lopac-S-1438

- SULINDAC IMPURITY B (EP IMPURITY)

- S 1438

- NCGC00015928-02

- 1H-Indene-3-acetic Acid, 5-Fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene), (Z)

- CAS-59973-80-7

- SULINDAC IMPURITY B [EP IMPURITY]

- {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl}acetic acid

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-

- (Z)-[5-Fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl]acetic Acid (Sulindac Sulfone)

- DB-226953

- NCGC00015928-05

- HY-B1787

- EXISULIND [USAN]

- OSIP486823

- 1H-Indene-3-acetic acid,5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-, (1Z)-

- SDCCGSBI-0051084.P002

- (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid.

- Exisulind [INN]

- DTXCID4020246

- Lopac0_001115

- 5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic acid

- UNII-K619IIG2R9

- CP 248

- 1H-Indene-3-acetic acid, 5-fluoro-2-methy l-1-((4-(methylsulfonyl)phenyl)methylene)-

- (Z)-5-Fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-1H-indene-3-acetic Acid

- 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid

- ((1Z)-5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetic acid

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-, (1Z)-

- (Z)-Sulindac Sulfone

- A1-00155

- NSC-719619

- SR-01000076119-2

- FGN 1

- (Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic Acid

- DTXSID6040246

- HMS3263O12

- OSIP 486823

- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (1Z)-

- exisulindum

- NCGC00015928-04

- 5-Fluoro-2-methy l-1-((4-(methylsulfonyl)phenyl)methylene)-1H-indene-3-acetic acid

- 2-[(3z)-6-Fluoranyl-2-Methyl-3-[(4-Methylsulfonylphenyl)methylidene]inden-1-Yl]ethanoic Acid

- CCG-205191

- CHEMBL488025

- NSC719619

- cis-5-Fluoro-2-methyl-1-(p-methylsulfonylbenzylidenyl)indene-3-acetic acid

- D81283

- CCRIS 7242

- 5-Fluoro-2-methyl-1-((Z)-p-(methylsulfonyl)benzylidene)indene-3-acetic acid

- NCGC00261800-01

- SULINDAC SULPHONE

- EXISULIND (MART.)

- SCHEMBL1651133

- Sulindacsulfone

- [(1Z)-5-fluoro-2-methyl-1-{[4-(methylsulfonyl)phenyl]methylidene}-1H-inden-3-yl]acetic acid

- LP01115

- SR-01000076119

- (Z)-5-Fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid

- CHEBI:64212

- K619IIG2R9

- Tox21_501115

- Prevatec

- Q5420370

- EXISULIND [MART.]

- BS-17193

- AKOS037649206

- Sulindac Sulfone

-

- MDL: MFCD01317811

- インチ: InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+

- InChIKey: MVGSNCBCUWPVDA-RQZCQDPDSA-N

- ほほえんだ: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O

計算された属性

- せいみつぶんしりょう: 372.08321

- どういたいしつりょう: 372.083

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 79.8A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: イエローソリッド

- 密度みつど: 1.36

- ふってん: 601.9°C at 760 mmHg

- フラッシュポイント: 317.8°C

- 屈折率: 1.62

- ようかいど: DMSO: >25 mg/mL

- PSA: 71.44

Sulindac Sulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-10mg |

Sulindac sulfone |

59864-04-9 | 98% | 10mg |

¥831.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200120A-25mg |

Sulindac Sulfone, |

59864-04-9 | ≥96% | 25mg |

¥1429.00 | 2023-09-05 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-500mg |

Sulindac sulfone |

59864-04-9 | 98% | 500mg |

¥13104.00 | 2023-09-09 | |

| TRC | S699323-250mg |

Sulindac Sulfone |

59864-04-9 | 250mg |

$408.00 | 2023-05-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7684-1g |

Sulindac sulfone |

59864-04-9 | 98% | 1g |

¥20966.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200120B-100 mg |

Sulindac Sulfone, |

59864-04-9 | ≥96% | 100MG |

¥2,768.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200120-5mg |

Sulindac Sulfone, |

59864-04-9 | ≥96% | 5mg |

¥609.00 | 2023-09-05 | |

| LKT Labs | S8146-250mg |

Sulindac Sulfone |

59864-04-9 | ≥98% | 250mg |

$510.30 | 2024-05-21 | |

| A2B Chem LLC | AG64788-5mg |

Sulindac sulfone |

59864-04-9 | ≥98% | 5mg |

$42.00 | 2024-04-19 | |

| 1PlusChem | 1P00E9KK-5mg |

SULINDAC SULFONE |

59864-04-9 | ≥98% | 5mg |

$88.00 | 2025-02-26 |

Sulindac Sulfone 関連文献

-

Jodie Allsup,Nick Billinton,Heather Scott,Richard M. Walmsley Toxicol. Res. 2013 2 343

-

Mohammed Ibrahim Shukoor,Filipe Natalio,Muhammad Nawaz Tahir,Matthias Barz,Stefan Weber,Christoph Brochhausen,Rudolf Zentel,Laura Maria Schreiber,Jürgen Brieger,Wolfgang Tremel J. Mater. Chem. 2012 22 8826

-

Huaming Sheng,Peggy E. Williams,Weijuan Tang,Minli Zhang,Hilkka I. Kentt?maa Analyst 2014 139 4296

-

Alun Hughes,Fiona R. Saunders,Heather M. Wallace Toxicol. Res. 2012 1 108

-

Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795

59864-04-9 (Sulindac Sulfone) 関連製品

- 53933-60-1(trans-Sulindac)

- 9000-14-0(Resins, copals)

- 38194-50-2(Sulindac)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 624-75-9(Iodoacetonitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59864-04-9)Sulindac Sulfone

清らかである:99%

はかる:25mg

価格 ($):180.0